Mc-O-Si(di-iso)-Cl
Description
Overview of the Significance of Organosilicon Compounds in Advanced Chemical Synthesis
Organosilicon compounds are vital in modern chemical synthesis, serving as essential building blocks, synthetic intermediates, and catalysts. bohrium.com Their utility is rooted in the silicon atom's ability to form stable yet reactive bonds with carbon, oxygen, and halogens. numberanalytics.com This allows for a wide range of chemical transformations, from protecting group strategies to complex carbon-carbon bond formations. numberanalytics.comrsc.org The incorporation of silicon into organic molecules has enabled the creation of complex structures with high precision and efficiency, often under mild reaction conditions. numberanalytics.com Furthermore, the unique properties of organosilicon compounds have led to the development of high-performance materials like silicones, which are used in coatings, adhesives, and medical devices. iust.ac.irzmsilane.com
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.com However, it was the extensive research by Frederic S. Kipping from 1898 to 1944, particularly his use of Grignard reagents to create various organosilanes, that laid the groundwork for the silicone industry. wikipedia.orgrichsilicone.com A major breakthrough occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow and Richard Müller, which allowed for the large-scale, cost-effective production of organosilanes and silicone polymers. mdpi.com This discovery propelled organosilicon compounds from laboratory curiosities to industrial staples. mdpi.com
Today, organosilicon chemistry continues to expand, with a significant increase in research publications over the past decades. beilstein-journals.org Modern applications are incredibly diverse, ranging from advanced polymers and electronic materials to their use as crucial reagents in pharmaceutical synthesis. zmsilane.comiust.ac.iriust.ac.ir The ongoing exploration of organosilicon compounds promises new materials and technologies with enhanced performance and functionality. iust.ac.iriust.ac.ir
The silicon-oxygen (Si-O) and silicon-chlorine (Si-Cl) bonds are fundamental to the synthetic utility of organosilicon compounds. The Si-O bond is notably strong and stable, making it a cornerstone of silicone polymers (polysiloxanes) and a key component in silyl (B83357) ether protecting groups for alcohols in organic synthesis. wikipedia.orgfiveable.me The formation of this robust bond is often the driving force in many silicon-based reactions. rsc.org
In contrast, the Si-Cl bond is highly reactive, particularly towards nucleophiles like water. noaa.govnih.gov This reactivity makes chlorosilanes, compounds containing at least one Si-Cl bond, valuable synthetic intermediates. sinosil.comlkouniv.ac.in They are the primary precursors for producing a vast array of other organosilicon compounds, including siloxanes, silanes, and silyl ethers. sinosil.com The hydrolysis of chlorosilanes, for instance, is a fundamental step in the production of silicone polymers. wikipedia.org The predictable and facile nature of Si-Cl bond cleavage allows chemists to introduce a wide variety of functional groups onto the silicon atom. lkouniv.ac.in
Rationale for Investigating Hybrid Chloroalkoxysilanes with Complex Organic Substituents
Hybrid chloroalkoxysilanes, such as the representative "Mc-O-Si(di-iso)-Cl," are of significant interest due to their unique combination of a reactive chlorine atom and sterically demanding organic groups. The interplay between the alkoxy group (Mc-O-) and the bulky isopropyl substituents can be leveraged to control the reactivity of the Si-Cl bond. This targeted design allows for the development of highly selective reagents for advanced synthetic applications.
The presence of complex organic substituents can influence the electronic and steric environment around the silicon center, thereby modulating the compound's properties and reactivity. For example, bulky groups can provide kinetic stabilization, allowing for the isolation of otherwise transient species. The investigation of these structures provides deeper insights into reaction mechanisms and helps in the design of new catalysts and materials with tailored properties.
Organosilicon compounds can be broadly classified based on their bonding and structure. mdpi.com The molecule "this compound" falls into several key categories:
Organosilane: As it contains silicon-carbon bonds (within the isopropyl groups). cfsilicones.com
Chlorosilane: Due to the presence of a reactive Si-Cl bond. wikipedia.org
Alkoxysilane: Characterized by the Si-O-C linkage (the Mc-O- group).
Hybrid Organosilicon Compound: It incorporates multiple different types of functional groups (chloro, alkoxy, and alkyl) on a single silicon atom.
The majority of organosilicon compounds, including this model, feature a tetrahedral geometry around the silicon atom. iust.ac.ir The structural diversity of these compounds is vast, ranging from simple silanes to complex polymers like polysiloxanes, polycarbosilanes, and polysilazanes. mdpi.com This diversity allows for the synthesis of a wide array of molecules with specific functionalities. iust.ac.iriust.ac.ir
Table 1: Classification of "this compound"
| Classification | Defining Feature | Relevance to "this compound" |
| Organosilane | Contains at least one Si-C bond | The two isopropyl groups are bonded to silicon via Si-C bonds. |
| Chlorosilane | Contains at least one Si-Cl bond | The presence of the chlorine atom makes it a reactive intermediate. |
| Alkoxysilane | Contains a Si-O-C linkage | The "Mc-O-" group defines it as an alkoxysilane. |
| Hybrid Compound | Multiple functional groups on silicon | Combines chloro, alkoxy, and alkyl groups for tailored reactivity. |
The chemistry of hybrid chloroalkoxysilanes is dictated by the distinct properties of the Si-O and Si-Cl bonds.
The Si-O Bond:
Strength and Stability: The Si-O bond is significantly strong (bond energy ~452 kJ/mol), contributing to the thermal stability of molecules containing this linkage. wikipedia.orgfiveable.me
Bond Angle: The Si-O-Si bond angle in disiloxanes is typically wide (130-180°), which is larger than the C-O-C angle in ethers. wikipedia.org This flexibility is a key characteristic of silicone polymers. silicones.eu
The Si-Cl Bond:
Reactivity: The Si-Cl bond is weaker and more reactive than the Si-O bond. It is susceptible to nucleophilic attack, most notably by water, which leads to the formation of HCl and a silanol (B1196071) (Si-OH) or siloxane (Si-O-Si) linkage. noaa.govnih.gov This reaction is a cornerstone of silicone production. wikipedia.org
Polarity: The electronegativity difference between silicon (1.90) and chlorine (~3.16) results in a polar covalent bond, with a partial positive charge on the silicon atom, making it an electrophilic center. vedantu.com
Synthetic Utility: The high reactivity of the Si-Cl bond makes it an excellent leaving group, allowing chlorosilanes to serve as versatile intermediates for introducing silicon-containing moieties into organic molecules or for building more complex silicon-based structures. sinosil.comlkouniv.ac.in
In a molecule like "this compound," the bulky isopropyl and complex "Mc" groups would sterically hinder the approach of nucleophiles to the electrophilic silicon center, thereby moderating the high reactivity of the Si-Cl bond. This allows for more controlled reactions compared to simpler chlorosilanes like silicon tetrachloride.
Table 2: Comparative Properties of Si-O and Si-Cl Bonds
| Property | Si-O Bond | Si-Cl Bond |
| Bond Energy (approx.) | ~452 kJ/mol | ~381 kJ/mol |
| Electronegativity Difference | ~1.54 | ~1.26 |
| Reactivity | Generally stable, less reactive | Highly reactive, susceptible to nucleophilic attack |
| Common Reaction | Formation via hydrolysis of Si-Cl | Hydrolysis to form Si-OH and HCl |
| Primary Role in Synthesis | Stable structural backbone, protecting group | Reactive intermediate, precursor |
Structure
3D Structure
Properties
Molecular Formula |
C15H26ClNO3Si |
|---|---|
Molecular Weight |
331.91 g/mol |
IUPAC Name |
1-[5-[chloro-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H26ClNO3Si/c1-12(2)21(16,13(3)4)20-11-7-5-6-10-17-14(18)8-9-15(17)19/h8-9,12-13H,5-7,10-11H2,1-4H3 |
InChI Key |
PJFYIOPGUFDQII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a primary tool for determining the connectivity and three-dimensional structure of molecules in solution. For an organosilicon compound like menthoxy-diisopropylsilyl chloride, a multi-nuclear approach is essential.
Multi-Nuclear NMR Applications (e.g., 29Si, 1H, 13C) for Connectivity and Stereochemistry
A combination of 1H, 13C, and 29Si NMR provides a complete picture of the molecule's carbon-hydrogen framework, silicon environment, and the connectivity between these components.
1H NMR Spectroscopy : The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. youtube.com The menthoxy group, derived from menthol, possesses a complex and characteristic set of signals in the aliphatic region. The isopropyl groups attached to silicon are expected to show a doublet for the six methyl protons and a septet for the single methine proton, a pattern indicative of mutual coupling. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and silicon atoms. oregonstate.edu
13C NMR Spectroscopy : The 13C NMR spectrum reveals the chemical environment of each carbon atom. The menthoxy group will display a series of peaks corresponding to its cyclic structure. The chemical shifts of methoxy (B1213986) groups in various chemical environments have been studied, and these data can help in assigning the carbon attached to the silicon-oxygen bond. nih.govacs.orgacs.org The two isopropyl groups will show two distinct signals: one for the methyl carbons and another for the methine carbon.
29Si NMR Spectroscopy : As a spin-1/2 nucleus, 29Si NMR is invaluable for directly probing the silicon center, although it has low natural abundance and sensitivity. huji.ac.il The chemical shift of the 29Si nucleus is highly sensitive to the nature of the substituents attached to it. unige.chresearchgate.net For menthoxy-diisopropylsilyl chloride, the silicon atom is bonded to an oxygen, two carbon atoms (from the isopropyl groups), and a chlorine atom. This specific substitution pattern will result in a characteristic chemical shift, typically in the range observed for chlorosilanes. pascal-man.com
Table 1: Predicted NMR Data for Methoxy-diisopropylsilyl Chloride
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1H | Menthoxy (ring protons) | 0.8 - 2.2 | Multiplets |
| 1H | Menthoxy (OCH) | 3.5 - 4.0 | Multiplet |
| 1H | Isopropyl (CH) | 1.1 - 1.3 | Septet |
| 1H | Isopropyl (CH3) | 1.0 - 1.2 | Doublet |
| 13C | Menthoxy (ring carbons) | 20 - 50 | - |
| 13C | Menthoxy (C-O) | 75 - 85 | - |
| 13C | Isopropyl (CH) | 15 - 20 | - |
| 13C | Isopropyl (CH3) | 17 - 19 | - |
| 29Si | - | +10 to +40 | - |
Advanced NMR Techniques for Complex Organosilicon Structures
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) coupling networks, which is crucial for tracing the connectivity within the menthoxy and isopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (1H-13C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity across the Si-O bond by observing correlations between protons on the menthoxy group and the silicon-bound isopropyl carbons, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment can provide through-space correlations between protons that are close in proximity, which is essential for determining the stereochemistry of the chiral menthoxy group and its relative orientation to the bulky diisopropylsilyl moiety.
Vibrational Spectroscopy Methodologies (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govrsc.org These methods are excellent for identifying characteristic functional groups and bond types. researchgate.net
Characterization of Si-O and Si-Cl Bond Signatures
The key inorganic linkages in menthoxy-diisopropylsilyl chloride have distinct vibrational frequencies.
Si-O Stretch : The Si-O-C linkage gives rise to a strong and typically broad absorption band in the IR spectrum, usually found in the 1000-1100 cm⁻¹ region. researchgate.netresearchgate.nettu-chemnitz.de The exact position can be influenced by the nature of the substituents on both the silicon and carbon atoms.
Si-Cl Stretch : The stretching vibration of the silicon-chlorine bond is expected to appear in the lower frequency region of the mid-IR spectrum, typically between 450 and 600 cm⁻¹. researchgate.netresearchgate.net This band can be sharp and intense, providing clear evidence for the presence of the chlorosilyl group.
Elucidation of Organic Substituent Vibrations
The organic moieties (menthoxy and di-isopropyl) will dominate large portions of the vibrational spectra.
C-H Vibrations : Both IR and Raman spectra will show characteristic C-H stretching vibrations from the aliphatic menthoxy and isopropyl groups in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending and rocking modes will appear in the fingerprint region (below 1500 cm⁻¹).
Skeletal Vibrations : The carbon framework of the menthyl and isopropyl groups will produce a complex series of peaks in the fingerprint region, which can be used to confirm the presence of these specific substituents. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the Si-C bonds. scirp.org
Table 2: Characteristic Vibrational Frequencies for Methoxy-diisopropylsilyl Chloride
| Bond/Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| C-H (aliphatic) | Stretching | 2850 - 3000 | IR, Raman |
| Si-O-C | Asymmetric Stretching | 1000 - 1100 | IR |
| Si-Cl | Stretching | 450 - 600 | IR, Raman |
| Si-C | Stretching | 600 - 800 | Raman |
| C-H | Bending/Rocking | 1300 - 1500 | IR |
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. chromforum.orgwikipedia.org
For menthoxy-diisopropylsilyl chloride, electron ionization (EI) would likely be used. The initial event is the formation of a molecular ion (M+•), which is often unstable and undergoes fragmentation. diva-portal.org The fragmentation of silyl (B83357) ethers and chlorosilanes follows predictable pathways. nih.govosti.gov
Common fragmentation pathways would include:
Alpha-cleavage : Cleavage of the C-C bond adjacent to the oxygen atom in the menthoxy group.
Loss of substituents from silicon : The molecular ion can lose a chlorine radical or an isopropyl radical. The loss of an isopropyl group (mass 43) is a common pathway for isopropyl-substituted silanes.
Cleavage of the Si-O bond : This can lead to fragments containing the silyl portion or the menthoxy portion of the molecule.
Rearrangement reactions : Silyl groups are known to undergo rearrangements, which can lead to characteristic fragment ions. acs.org
The resulting mass spectrum would be a unique fingerprint of the molecule, showing a parent ion peak (if stable enough to be observed) and a series of fragment ion peaks that can be pieced together to confirm the proposed structure.
Table 3: Predicted Key Mass Spectrometry Fragments for Methoxy-diisopropylsilyl Chloride
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M]+• | [C16H33OSiCl]+• | 304.2 |
| [M - Cl]+ | [C16H33OSi]+ | 269.2 |
| [M - C3H7]+ | [C13H26OSiCl]+ | 261.1 |
| [Menthoxy]+ | [C10H19O]+ | 155.1 |
| [Si(di-iso)Cl]+ | [C6H14SiCl]+ | 149.1 |
Table of Compound Names
| Abbreviation/Systematic Name |
|---|
| Mc-O-Si(di-iso)-Cl |
| Menthoxy-diisopropylsilyl chloride |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For chloro(diisopropyl)(methoxy)silane, HRMS allows for the confirmation of its molecular formula, C7H17ClOSi. The theoretical monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of each element.
The presence of chlorine and silicon, both of which have characteristic isotopic distributions, results in a distinct isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), while silicon has three: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). This leads to a predictable pattern of peaks in the high-resolution mass spectrum, where the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) correspond to the natural abundances of the isotopes. The accurate mass measurement of the monoisotopic peak (containing ¹²C, ¹H, ³⁵Cl, ¹⁶O, and ²⁸Si) and the correlation of the observed isotopic pattern with the theoretical pattern provide definitive confirmation of the compound's elemental composition.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of Chloro(diisopropyl)(methoxy)silane (C7H17ClOSi)
| Ion | m/z (Theoretical) | Relative Abundance (%) |
|---|---|---|
| [M]⁺ | 180.0764 | 100.00 |
| [M+1]⁺ | 181.0795 | 9.34 |
| [M+2]⁺ | 182.0735 | 37.83 |
Note: Data is calculated based on the natural isotopic abundances of the constituent elements. The table is interactive and can be sorted.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. nih.gov This method provides valuable insights into the connectivity of atoms within a molecule. In an MS/MS experiment, the molecular ion of chloro(diisopropyl)(methoxy)silane is first isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas. diva-portal.org The resulting fragment ions are then mass-analyzed to generate a product ion spectrum.
The fragmentation of chloro(diisopropyl)(methoxy)silane is expected to proceed through several characteristic pathways for organosilanes. Common fragmentation mechanisms include the loss of neutral molecules or radicals from the parent ion. For this compound, key fragmentation pathways would likely involve the cleavage of the Si-Cl, Si-O, and Si-C bonds.
A plausible fragmentation pathway, based on the principles of mass spectrometry of organosilicon compounds, is initiated by the ionization of the molecule. The molecular ion can then undergo fragmentation through various channels. A primary fragmentation event could be the loss of a chlorine radical, leading to the formation of a [M-Cl]⁺ ion. Another likely fragmentation is the loss of a methyl radical from the methoxy group or an isopropyl radical. The fragmentation of silyl ethers often involves rearrangements and the elimination of neutral molecules. nih.gov
Table 2: Plausible Fragment Ions in the MS/MS Spectrum of Chloro(diisopropyl)(methoxy)silane
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment Ion |
|---|---|---|---|
| 180.08 | [M - Cl]⁺ | Cl• | 145.10 |
| 180.08 | [M - CH₃]⁺ | CH₃• | 165.06 |
| 180.08 | [M - OCH₃]⁺ | OCH₃• | 149.06 |
| 180.08 | [M - C₃H₇]⁺ | C₃H₇• | 137.03 |
Note: This table presents a hypothetical fragmentation pattern based on known fragmentation behaviors of similar organosilicon compounds. The table is interactive.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
To obtain detailed structural information for chloro(diisopropyl)(methoxy)silane, a suitable single crystal of the compound would be required. While a crystal structure for the exact target molecule is not publicly available, analysis of a structurally related compound containing a diisopropylsilyl moiety, such as diisopropyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate, can provide insights into the expected bond parameters around the silicon atom. researchgate.net
In a hypothetical crystal structure of this compound, the silicon atom would be expected to adopt a tetrahedral geometry. The bond lengths and angles would be influenced by the electronegativity of the substituents. The Si-Cl bond is expected to be longer than a typical Si-C bond due to the larger atomic radius of chlorine. The Si-O bond length will be influenced by the methoxy group, and the Si-C bonds to the isopropyl groups will have lengths typical for tetravalent silicon.
Table 3: Expected Bond Parameters for Chloro(diisopropyl)(methoxy)silane Based on Analogous Structures
| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |
|---|---|---|---|
| Si-Cl | 2.05 - 2.10 | Cl-Si-O | 108 - 111 |
| Si-O | 1.62 - 1.66 | Cl-Si-C | 107 - 110 |
| Si-C | 1.85 - 1.90 | O-Si-C | 108 - 111 |
Note: These values are estimations based on data from structurally similar organosilicon compounds found in crystallographic databases. The table is interactive.
The crystal packing would be dictated by van der Waals interactions between the alkyl groups of neighboring molecules. The absence of strong hydrogen bond donors or acceptors suggests that the molecules will pack in a manner that maximizes dispersion forces.
Chromatographic and Separation Science Methodologies for Purity Assessment
Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile compounds, making it highly suitable for assessing the purity of chlorosilanes. nih.gov The reactive nature of chlorosilanes, which are susceptible to hydrolysis, requires careful handling and specific chromatographic conditions to ensure accurate and reproducible results. chromforum.org
For the purity assessment of chloro(diisopropyl)(methoxy)silane, a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be utilized. The choice of column is critical for achieving good separation of the target analyte from potential impurities, such as starting materials, byproducts, or hydrolysis products. A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for the analysis of organochlorosilanes. dss.go.th
The analytical method involves dissolving a sample of this compound in a dry, inert solvent and injecting it into the GC. The oven temperature is programmed to ramp from a lower to a higher temperature to ensure the elution of all components in a reasonable time frame. The FID provides a response that is proportional to the mass of carbon in the analyte, making it a good choice for quantification when coupled with appropriate standards. GC-MS, on the other hand, provides both separation and structural information, allowing for the identification of unknown impurities by their mass spectra. psu.edu
Table 4: Representative Gas Chromatography Conditions for Chlorosilane Analysis
| Parameter | Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) |
| Injection Mode | Split injection to prevent column overloading |
Note: These are general conditions and may require optimization for the specific analysis of this compound. The table is interactive.
By integrating the peak areas in the resulting chromatogram, the relative purity of the chloro(diisopropyl)(methoxy)silane sample can be determined. The identification of any impurity peaks can be attempted by comparing their retention times to those of known standards or by analyzing their mass spectra if GC-MS is used.
Table 5: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Chloro(diisopropyl)(methoxy)silane | This compound |
| Diisopropyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate | - |
Mechanistic Investigations of Reactions Involving Mc O Si Di Iso Cl
Reaction Mechanisms of Si-O Bond Formation and Cleavage
The formation and cleavage of the Si-O bond are fundamental to the application of Mc-O-Si(di-iso)-Cl as a protecting group. The primary route to Si-O bond formation involves the reaction of the Si-Cl moiety with oxygen nucleophiles, while cleavage is typically achieved under specific acidic or fluoride-mediated conditions.
The reaction of chlorosilanes with water (hydrolysis) or alcohols (alcoholysis) is the most common method for forming Si-O bonds. These reactions proceed via nucleophilic substitution at the silicon center. The silicon atom in this compound is highly electrophilic due to the inductive effect of the electronegative chlorine and oxygen atoms attached to it.
The mechanism commences with the attack of the oxygen atom from water or an alcohol on the silicon center. This leads to the formation of a pentacoordinate intermediate or transition state, typically with a trigonal bipyramidal geometry. Subsequently, the chloride ion is expelled as a leaving group, and a proton is lost from the attacking nucleophile, often facilitated by a solvent molecule or a weak base, to yield the corresponding silanol (B1196071) (from hydrolysis) or silyl (B83357) ether (from alcoholysis) and hydrochloric acid (HCl). libretexts.org
Computational studies have shown that the reaction barrier is significantly lowered when multiple water molecules are involved. researchgate.net Water clusters can facilitate the reaction by acting as a proton relay, simultaneously delivering the nucleophilic oxygen to the silicon and abstracting a proton, which stabilizes the leaving chloride ion. researchgate.netresearchgate.net This cooperative action lowers the activation energy compared to the reaction with a single water molecule. researchgate.net The reaction can proceed with either retention or inversion of configuration at the silicon center, with the specific pathway influenced by the number of water molecules and the nature of the substituents on the silicon. researchgate.net
In the synthesis of silyl ethers from chlorosilanes like this compound, a "catalytic" cycle often involves a stoichiometric amount of a weak base. While not a true catalyst in the sense of being regenerated in its original form without being consumed, bases like triethylamine (B128534), pyridine, or imidazole (B134444) are essential for driving the reaction to completion.
The role of the base is to act as an HCl scavenger. As the alcohol reacts with the chlorosilane, HCl is produced as a byproduct. libretexts.org This acid can protonate the alcohol, reducing its nucleophilicity, or even catalyze the reverse reaction—the cleavage of the newly formed silyl ether. libretexts.org The added base neutralizes the HCl as it is formed, producing a salt (e.g., triethylammonium (B8662869) chloride) and preventing the detrimental side reactions. This allows the silylation to proceed to high yield.
While base-mediated reactions are most common, transition-metal-catalyzed routes have also been developed for Si-O bond formation. For example, rhodium-catalyzed systems can generate a chlorosilane intermediate from a vinylsilane and HCl, which then reacts with an alcohol in a catalytic cycle to form the silyl ether. organic-chemistry.org Similarly, cobalt complexes have been used to catalyze the cross-dehydrogenative coupling of alcohols and hydrosilanes to form silyl ethers. tandfonline.com
Reactivity Studies of the Si-Cl Moiety
The Si-Cl bond is the primary reactive site in this compound for synthetic transformations. Its reactivity is governed by the electrophilicity of the silicon atom and is susceptible to attack by a wide range of nucleophiles.
Nucleophilic substitution at the silicon atom of a chlorosilane is a facile process and is the basis for most of its chemistry. libretexts.org The reaction generally follows a bimolecular nucleophilic substitution (S_N2) type mechanism. However, there are notable differences compared to the classic S_N2 reaction at a carbon center.
Due to silicon's larger atomic radius and the availability of low-lying d-orbitals, it can more readily accommodate a five-coordinate geometry. Consequently, the pentacoordinate species formed upon nucleophilic attack can be a true intermediate with a finite lifetime, rather than just a transient transition state. rsc.orgresearchgate.net This pathway involves the nucleophile attacking the silicon atom, forming a trigonal bipyramidal intermediate, which then expels the chloride leaving group to give the final product. researchgate.net In some cases, zinc salts have been used to catalyze these substitution reactions, proceeding through an active triorganozincate complex that facilitates the transfer of the organic group to the silicon center. organic-chemistry.org
The reactivity of the Si-Cl bond is a balance of steric and electronic factors.
Electronic Effects: The silicon atom in this compound is highly electrophilic. It is bonded to two highly electronegative atoms, oxygen and chlorine, which withdraw electron density through the sigma bonds. This makes the silicon atom susceptible to attack by nucleophiles. nih.govrsc.org
Table 1: Relative Rates of Hydrolysis for Common Silyl Ethers This table illustrates the influence of steric bulk on the stability (and thus the reactivity of the corresponding silyl chloride) of silyl protecting groups. Higher stability correlates with lower reactivity of the parent chlorosilane.
| Silyl Group | Abbreviation | Relative Rate of Hydrolysis (Acidic) |
| Trimethylsilyl | TMS | 600,000 |
| Triethylsilyl | TES | 400 |
| tert-Butyldimethylsilyl | TBDMS | 1 |
| Triisopropylsilyl | TIPS | 0.2 |
| tert-Butyldiphenylsilyl | TBDPS | 0.05 |
Data is generalized from various sources to show the trend. thermofisher.com
Mechanistic Aspects of Functional Group Compatibility and Selectivity in Synthesis
The utility of this compound in complex molecule synthesis depends on its ability to react selectively with the target functional group while remaining compatible with others present in the molecule. rsc.orgfiveable.me
The high reactivity of the Si-Cl bond means it is generally incompatible with strong nucleophiles, particularly protic groups like alcohols, amines, and thiols, as it will readily react with them. thermofisher.comfiveable.me This reactivity, however, is precisely what makes it an excellent protecting group for these functionalities.
Selectivity is often governed by steric hindrance and nucleophilicity. rsc.org
Steric Selectivity: Due to the bulky diisopropyl groups, this compound reacts preferentially with less sterically hindered alcohols. For example, it will selectively silylate a primary alcohol in the presence of a secondary or tertiary alcohol.
Chemoselectivity: The reagent exhibits selectivity based on the nucleophilicity of the functional groups. It will react with strong O- or N-nucleophiles in the presence of less reactive groups like esters, ketones, amides, or alkyl halides under standard silylation conditions. nih.govmdpi.com For instance, an alcohol can be selectively protected in the presence of a ketone. The choice of reaction conditions, such as the base and solvent, can further fine-tune this selectivity. rsc.org
The compatibility of the resulting diisopropylsilyl ether is broad. It is stable to a wide range of non-acidic and non-fluoride-containing reagents, including many reducing agents, oxidizing agents, and organometallic reagents, making it a robust protecting group for multi-step synthesis. thermofisher.comfiveable.me
Solvent Effects and Reaction Environment Influence on Mechanisms
Influence of Solvent Type: Polar Protic vs. Polar Aprotic
The distinction between polar protic and polar aprotic solvents is fundamental to understanding silylation mechanisms. masterorganicchemistry.com
Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors. masterorganicchemistry.comquora.com While their polarity can help dissolve reactants, they significantly hinder SN2 reactions. This is because they form strong hydrogen bonds with the anionic nucleophile (e.g., an alkoxide), creating a "solvent cage" that reduces the nucleophile's energy and reactivity. libretexts.orgchemistrysteps.com This strong solvation must be overcome for the nucleophile to attack the silicon center, thus slowing the reaction. reddit.com
Polar Aprotic Solvents: These solvents (e.g., DMF, acetonitrile (B52724), DMSO, THF) have a significant dipole moment but lack O-H or N-H bonds. masterorganicchemistry.comchemistrysteps.com They are the preferred medium for silylation reactions with TBDMSCl. reddit.com Polar aprotic solvents can dissolve ionic reagents but solvate the nucleophile only weakly, leaving its lone pairs more available and reactive for attacking the electrophile. chemistrysteps.comreddit.com This results in a dramatic increase in the reaction rate compared to protic solvents. For instance, the rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent like acetonitrile (MeCN) compared to a polar protic one like methanol. chemistrysteps.com
Research has shown that silylation of alcohols and phenols using silylating agents gives excellent yields in acetonitrile or under solvent-free conditions, whereas other polar solvents may result in low yields. sid.ir
| Solvent Type | Common Examples | Interaction with Nucleophile (Nu⁻) | Effect on SN2 Silylation Rate |
|---|---|---|---|
| Polar Aprotic | Acetonitrile (CH3CN), DMF, THF, CH2Cl2 | Weak solvation; nucleophile is highly reactive | Greatly Accelerated |
| Polar Protic | Water (H2O), Methanol (CH3OH), Ethanol (C2H5OH) | Strong solvation via hydrogen bonding ("caging") | Significantly Decreased |
| Non-Polar | Hexane, Toluene | Poor solubility for polar reactants | Very Slow / Ineffective |
Role of the Dielectric Constant
The dielectric constant (ε) of a solvent is a measure of its polarity and its ability to separate charge. libretexts.org In SN2 reactions, the effect of the dielectric constant can be complex. For the reaction of TBDMSCl with a neutral alcohol, the charge is more dispersed in the transition state than in the reactants. Theoretical studies on analogous SN2 reactions show that the solvent primarily influences the energy barrier leading up to the transition state. nih.govresearchgate.net While a higher dielectric constant generally favors reactions that generate charge separation, its primary role in TBDMSCl silylation is to effectively dissolve the reactants and stabilize the transition state. libretexts.org
| Solvent | Type | Dielectric Constant (ε at 20°C) | General Suitability for Silylation |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent |
| Acetonitrile (CH3CN) | Polar Aprotic | 37.5 | Excellent |
| Dichloromethane (B109758) (CH2Cl2) | Polar Aprotic | 9.1 | Good |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Good |
| Pyridine | Polar Aprotic | 12.4 | Good (often acts as solvent and base) |
| Methanol (CH3OH) | Polar Protic | 32.7 | Poor (competes as nucleophile) |
Influence of Specific Reaction Environments
Detailed research findings have identified optimized reaction environments for efficient silylation:
The Corey Protocol (DMF/Imidazole): A highly effective and widely adopted method involves using dimethylformamide (DMF) as the solvent in the presence of imidazole as a base. chemicalbook.comorganic-chemistry.org DMF is a polar aprotic solvent that facilitates the reaction, while imidazole serves not only to neutralize the HCl byproduct but also acts as a nucleophilic catalyst. organic-chemistry.org It reacts with TBDMSCl to form the highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate, which then readily silylates the alcohol. organic-chemistry.org
Anhydrous Conditions: Silyl chlorides are highly sensitive to moisture. fiveable.me The presence of water leads to rapid hydrolysis of TBDMSCl into the corresponding silanol and hydrochloric acid, which consumes the reagent and can interfere with the desired reaction. fiveable.me Therefore, the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields and maintaining the integrity of the protecting group. fiveable.me
Additives: In some systems, additives can accelerate the reaction. For example, the addition of molecular iodine has been shown to promote the silylation of alcohols with silyl chlorides in the presence of N-methylimidazole (NMI), with high yields obtained in solvents like THF, MeCN, and CH₂Cl₂. researchgate.net
Deep Eutectic Solvents (DES): Modern research explores more environmentally benign reaction media. A deep eutectic solvent formed from choline (B1196258) chloride and urea (B33335) has been used as a green medium for silylation, proceeding efficiently without the need for a separate base or catalyst. researchgate.net This highlights a shift towards designing reaction environments that are both effective and sustainable.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Mc-O-Si(di-iso)-Cl, including its three-dimensional structure, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) has become a standard method for studying organosilicon compounds due to its balance of computational cost and accuracy. nih.gov DFT calculations are employed to determine the most stable molecular geometry (the lowest energy conformation) by optimizing the positions of all atoms in the structure. uni-marburg.de Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are commonly used to model the electronic structure and energies of silyl (B83357) ethers and related silicon-containing molecules. nih.govresearchgate.net These calculations yield crucial information about the molecule's total energy, heat of formation, and the energies of its molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.
Once the geometry of this compound is optimized using DFT, a detailed analysis of its structural parameters can be performed. The calculated bond lengths, bond angles, and dihedral angles define the molecule's precise 3D structure. In chlorosilyl ethers, the silicon atom adopts a tetrahedral geometry. libretexts.org The bond lengths and angles are influenced by the electronegativity and steric bulk of the substituents. The Si-Cl and Si-O bonds are highly polarized due to the high electronegativity of chlorine and oxygen relative to silicon. The bulky di-isopropyl and menthoxy groups also create significant steric interactions that influence the bond angles around the silicon center.
Below is a table of typical calculated bond parameters for a representative chlorosilyl ether structure, illustrating the data obtained from computational analysis.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | Si | Cl | ~2.05 Å | ||
| Bond Length | Si | O | ~1.65 Å | ||
| Bond Length | Si | C (isopropyl) | ~1.87 Å | ||
| Bond Angle | O | Si | Cl | ~108.5° | |
| Bond Angle | C | Si | C | ~112.0° | |
| Dihedral Angle | Cl | Si | O | C (menthoxy) | Varies |
Note: These values are representative and the exact parameters for this compound would depend on the specific optimized conformation.
The electronic environment of the silicon atom is a critical determinant of the reactivity of this compound. Silicon is less electronegative than oxygen, chlorine, and carbon, which leads to a significant polarization of its bonds. libretexts.org Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges on each atom. acs.org
These analyses consistently show that the silicon center in chlorosilyl ethers bears a substantial partial positive charge. This electrophilicity is caused by the electron-withdrawing effects of the attached oxygen and chlorine atoms. The magnitude of this positive charge makes the silicon atom highly susceptible to nucleophilic attack, which is the primary pathway for its chemical reactions. The menthoxy and di-isopropyl groups modulate this electrophilicity through inductive and steric effects.
Simulation of Reaction Pathways and Transition States
Computational chemistry is invaluable for mapping the detailed mechanisms of chemical reactions. For this compound, this typically involves simulating its reactions with nucleophiles, which proceed via substitution at the silicon center.
By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. researchgate.net The energy difference between the reactants and the transition state is known as the activation energy barrier (ΔG‡). acs.org DFT calculations are highly effective for locating transition state structures and calculating these energy barriers. nih.govacs.org
A lower activation energy corresponds to a faster reaction rate, as predicted by transition state theory. For reactions of this compound, such as hydrolysis or alcoholysis, computational models can predict how the choice of nucleophile and solvent will affect the reaction rate by altering the stability of the transition state.
Below is a table showing illustrative calculated energy barriers for a nucleophilic substitution reaction at a silicon center.
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |
| Nucleophilic Attack | Approach of a nucleophile (e.g., H₂O) to the silicon center | 15 - 25 |
| Leaving Group Departure | Cleavage of the Si-Cl bond to form products | 5 - 10 |
Note: Values are illustrative for a generic substitution at a chlorosilane center.
When a chiral center is involved, either in the reactant or created during the reaction, predicting the stereochemical outcome is crucial. acs.orgnih.gov The menthoxy group in this compound is chiral, meaning it can influence the stereoselectivity of reactions at the silicon center.
Computational models can predict the stereochemical outcome by calculating the energy barriers for the pathways leading to different stereoisomeric products. acs.orgnih.gov The reaction will preferentially proceed through the transition state of lower energy, leading to a higher yield of the corresponding stereoisomer. researchgate.net For nucleophilic substitution at the silicon center, computational studies can determine whether the reaction proceeds with inversion or retention of stereochemistry by comparing the energies of the respective transition states. This allows for a rational understanding of how the chiral menthoxy group directs the approach of the incoming nucleophile to favor the formation of one stereoisomer over another.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules, providing detailed insights into their conformational preferences and intermolecular interactions. For a molecule such as this compound, which possesses considerable flexibility around its central silicon atom and the attached maleimide-capping group, MD simulations can elucidate the accessible conformations in different environments and the nature of its interactions with surrounding molecules.
Conformational Analysis:
The conformational landscape of this compound is primarily dictated by the rotation around the Si-O and Si-C bonds. The bulky di-isopropyl groups attached to the silicon atom introduce significant steric hindrance, which restricts the rotational freedom and favors specific conformations. rsc.org MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them.
Illustrative Conformational Energy Profile:
| Dihedral Angle (Mc-O-Si-Cl) | Relative Energy (kcal/mol) | Conformer Type |
|---|---|---|
| 0° | 5.2 | Eclipsed (High Energy) |
| 60° | 0.5 | Gauche |
| 120° | 3.8 | Eclipsed |
| 180° | 0.0 | Anti (Most Stable) |
This table presents a hypothetical energy profile for the rotation around the O-Si bond, illustrating the expected preference for an anti-conformation due to steric hindrance from the bulky substituents.
Intermolecular Interactions:
Studies on analogous silyl ethers have highlighted the electronic impact of the groups attached to the silicon atom on intermolecular hydrogen bonding. acs.org In the case of this compound, the oxygen atom of the silyl ether linkage could act as a hydrogen bond acceptor. Simulations of diisopropyl ether have been used to assess the accuracy of various interatomic potentials in predicting bulk properties like density and viscosity, which are governed by intermolecular forces. rjeid.combohrium.combohrium.comresearchgate.netdntb.gov.ua
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, based on quantum mechanics, are instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds like this compound.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly Density Functional Theory (DFT), can predict chemical shifts (δ) and coupling constants (J) with a high degree of accuracy. github.io For this compound, key NMR active nuclei include ¹H, ¹³C, and ²⁹Si.
The chemical shifts of the protons and carbons in the di-isopropyl groups and the maleimide (B117702) moiety are sensitive to their chemical environment and the molecule's conformation. pressbooks.pub Protons on carbons adjacent to the ether oxygen typically show chemical shifts in the range of 3.4-4.5 ppm. pressbooks.pub The ²⁹Si chemical shift is particularly informative about the electronic environment around the silicon atom.
Predicted NMR Chemical Shifts (Illustrative):
| Atom | Predicted Chemical Shift (ppm) | Environment |
|---|---|---|
| ¹H (CH of isopropyl) | ~3.5 - 4.0 | Adjacent to Si |
| ¹H (CH₃ of isopropyl) | ~1.0 - 1.2 | Alkyl |
| ¹³C (CH of isopropyl) | ~65 - 70 | Adjacent to Si |
| ¹³C (CH₃ of isopropyl) | ~20 - 25 | Alkyl |
| ²⁹Si | ~10 - 20 | -O-Si(R)₂-Cl |
This table provides hypothetical ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound, based on typical values for similar organosilicon compounds. researchgate.net
Infrared (IR) Spectroscopy:
First-principles calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations.
For this compound, characteristic vibrational modes would include:
C=O stretching from the maleimide group, typically in the range of 1700-1780 cm⁻¹.
Si-O-C stretching , which is expected to show a strong absorption between 1000 and 1300 cm⁻¹. libretexts.org
C-H stretching and bending from the isopropyl and maleimide groups.
Si-Cl stretching , which would appear at lower frequencies.
Theoretical calculations on related silicates and silyl compounds have demonstrated a good agreement between computed and experimental IR spectra, aiding in the unambiguous assignment of major absorption bands. researchgate.net
Applications in Chemical Synthesis and Advanced Materials Science
Mc-O-Si(di-iso)-Cl as a Building Block in Complex Organic Synthesis
The utility of this compound in complex organic synthesis is primarily demonstrated through its application in the assembly of sophisticated bioconjugates. Its design incorporates functionalities that allow for the sequential and controlled linkage of different molecular entities.
The diisopropylsilyl chloride moiety of this compound functions as a reactive silylating agent. This functional group is designed to react with nucleophiles, typically hydroxyl groups, to form silyl (B83357) ether linkages. In the context of complex molecule synthesis, particularly for ADCs, this silylation is a critical step for attaching the linker to a drug molecule. For instance, in the synthesis of Gemcitabine-O-Si(di-iso)-O-Mc, the silyl chloride end of the linker reacts with a primary hydroxyl group on the gemcitabine (B846) molecule. rsc.orgresearchgate.net This reaction forms a stable silyl ether bond that is cleavable under specific physiological conditions, a desirable feature for drug release. rsc.orgresearchgate.net
The diisopropyl substituents on the silicon atom provide steric hindrance, which can influence the reactivity and stability of the resulting silyl ether. This steric bulk can prevent unwanted side reactions and enhance the selectivity of the silylation reaction.
| Feature | Description | Reference |
| Reactive Group | Silyl Chloride (-Si(di-iso)-Cl) | rsc.org |
| Nucleophile | Typically a hydroxyl group (-OH) on a drug molecule | rsc.orgresearchgate.net |
| Resulting Bond | Silyl Ether (-Si-O-) | rsc.org |
| Key Characteristic | Conditional lability for controlled release | researchgate.net |
While the silyl moiety suggests potential for participation in silicon-based cross-coupling reactions, such as the Hiyama coupling, there is currently no specific information available in the scientific literature detailing the use of this compound in such transformations. Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation, but the application of this particular silyl chloride in this context has not been documented. mdpi.com
The silyl chloride functionality of this compound inherently allows for its conversion into other silicon-containing compounds. Hydrolysis of the silyl chloride would lead to the formation of a silanol (B1196071), which could then condense to form a disiloxane. However, this reactivity is generally not the intended application for this compound in its primary context. The main purpose is to utilize the silyl chloride as a reactive handle for conjugation, not as a precursor for siloxane or polysiloxane synthesis.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes and Methodologies
The pursuit of green chemistry principles is a significant driver in the evolution of synthetic methodologies for organosilicon compounds. mdpi.commt.com Traditional methods often involve multi-step processes with significant environmental footprints. mdpi.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes.
One of the cornerstones of industrial organosilicon chemistry is the Müller-Rochow direct process, which allows for the large-scale production of organosilanes and silicone polymers. mdpi.com While effective, this process is energy-intensive. Research is ongoing to refine this process and explore alternative, greener pathways. A promising avenue is the use of biocatalysis, which employs enzymes to facilitate reactions under milder conditions, often in aqueous media, thereby reducing energy consumption and the use of hazardous solvents. mt.com
The development of synthetic protocols that minimize waste and utilize less toxic reagents is also a key focus. For instance, the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydration reagent in certain syntheses has been shown to offer a significantly reduced E-factor (a measure of waste produced), a simplified reaction protocol, and is less toxic compared to other reagents. rsc.org Such approaches are crucial for creating more environmentally friendly access to functionalized organosilicon compounds.
| Synthetic Method | Key Features | Sustainability Advantages |
| Müller-Rochow Process | Industrial scale synthesis of organosilanes. mdpi.com | Cost-effective for large scale production. mdpi.com |
| Biocatalysis | Use of enzymes in synthesis. mt.com | Fewer reaction steps, milder conditions, use of aqueous media. mt.com |
| Green Reagent Chemistry | Utilization of less toxic and more efficient reagents. rsc.org | Reduced E-factor, simplified work-up, lower toxicity. rsc.org |
Exploration of Novel Reactivity and Unprecedented Transformations
The exploration of novel reactivity patterns of organosilicon compounds is a continuous endeavor in chemical research. Understanding and harnessing new transformations can lead to the development of innovative materials and molecules with unique properties. For silyl (B83357) ether linkers, research into their cleavage and functionalization under specific conditions is critical for their application in areas like drug delivery, where controlled release of a therapeutic agent is required.
Future research will likely focus on catalytic systems that can selectively activate the silicon-oxygen bond, allowing for precise chemical modifications. This could involve the use of transition metal catalysts or organocatalysts to achieve transformations that are not possible with traditional methods. The development of multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, is another area of interest. researchgate.net MCRs offer high atom economy and efficiency, aligning with the principles of green chemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by offering enhanced control, safety, and efficiency compared to traditional batch methods. mt.comnih.gov In a flow reactor, reactants are continuously pumped through a tube or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mt.com This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. mt.com
| Feature | Batch Chemistry | Flow Chemistry |
| Process Type | Discrete, stepwise | Continuous |
| Control | Less precise | Precise control over parameters mt.com |
| Safety | Higher risk with hazardous reactions | Enhanced safety due to small reaction volumes mt.com |
| Efficiency | Can be time-consuming | Faster reaction times, easier automation mdpi.com |
Advanced Computational Design and Prediction of Organosilicon Compound Behavior
Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new molecules. mdpi.com These methods allow for the prediction of the properties and reactivity of compounds before they are synthesized in the lab, saving significant time and resources. For organosilicon compounds, computational models can be used to understand the stability of silyl ether linkages under various physiological conditions, which is crucial for their application in drug delivery systems.
Future research in this area will focus on developing more accurate and predictive computational models. This includes the use of quantum mechanics and molecular dynamics simulations to study reaction mechanisms and predict the behavior of molecules in complex biological environments. By integrating artificial intelligence and machine learning, it may be possible to accelerate the discovery of new organosilicon compounds with desired properties.
Expanding Applications in Green Chemistry and Circular Economy
The unique properties of organosilicon compounds make them valuable in advancing the principles of green chemistry and contributing to a circular economy. acs.org A circular economy aims to minimize waste and make the most of resources by reusing and recycling materials. acs.org
In the context of organosilicon chemistry, research is being directed towards the development of recyclable and biodegradable silicone materials. Chemical recycling processes are being explored to depolymerize silicone waste back into its monomeric precursors, which can then be used to produce new, high-purity silicone products. elkem.com This approach significantly reduces waste and the carbon footprint associated with silicone production. elkem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
